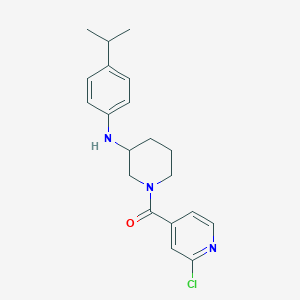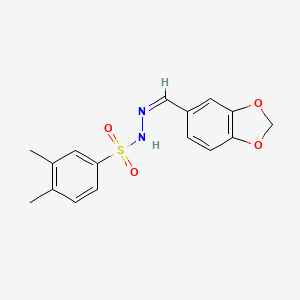![molecular formula C25H27FN2O2 B4963221 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine, also known as B-FPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.
作用機序
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine binds to the sigma-1 receptor with high affinity and activates it, leading to the modulation of various cellular processes. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, which are involved in the regulation of calcium signaling, neurotransmitter release, and cell survival. This compound has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of neurodegenerative diseases. In addition, this compound has been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for the study of the specific effects of sigma-1 receptor activation. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine. One potential direction is the development of novel sigma-1 receptor agonists with improved pharmacokinetic properties and selectivity. Another direction is the study of the molecular mechanisms underlying the neuroprotective effects of this compound. Further studies are also needed to determine the potential clinical applications of this compound in the treatment of neurodegenerative diseases and pain.
合成法
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 4-fluorophenylpiperazine with 1,4-dibromo-2-(benzyloxy)-3-methoxybenzene in the presence of a palladium catalyst. The second step involves the removal of the benzyl protecting group using hydrogenation.
科学的研究の応用
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine has been studied extensively for its potential applications in neuroscience research. It has been found to act as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2/c1-29-25-17-21(7-12-24(25)30-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBVLHLPGOPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)